Home > Products > Screening Compounds P105279 > Transdermal Peptide Disulfide (TFA)
Transdermal Peptide Disulfide (TFA) -

Transdermal Peptide Disulfide (TFA)

Catalog Number: EVT-10949535
CAS Number:
Molecular Formula: C42H65F3N14O18S2
Molecular Weight: 1175.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Transdermal Peptide Disulfide typically involves solid-phase peptide synthesis (SPPS), a common method for producing peptides with high purity and yield. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The key steps in the synthesis process include:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the solid support.
  3. Cleavage and Purification: After the desired sequence is assembled, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA). The crude peptide is then purified by high-performance liquid chromatography (HPLC) to achieve >95% purity .
Molecular Structure Analysis

The molecular structure of Transdermal Peptide Disulfide can be represented as follows:

  • Molecular Formula: C42H65F3N14O18S2C_{42}H_{65}F_{3}N_{14}O_{18}S_{2}
  • Molecular Weight: 1175.18 g/mol
  • Structural Features: The peptide contains multiple hydrophobic residues, contributing to its ability to penetrate lipid membranes effectively. The presence of disulfide bonds within the structure enhances its stability and biological activity.

The specific arrangement of amino acids in Transdermal Peptide Disulfide plays a crucial role in its interaction with target proteins, such as the sodium/potassium ATPase beta-subunit, which it binds at its C-terminus .

Chemical Reactions Analysis

Transdermal Peptide Disulfide undergoes several chemical reactions that are critical for its functionality:

  1. Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues within the peptide structure is essential for maintaining its conformation and stability.
  2. Interaction with Membrane Proteins: Upon application, Transdermal Peptide Disulfide can interact with membrane proteins, facilitating cellular uptake through mechanisms such as endocytosis or direct membrane translocation.
  3. Redox Reactions: The peptide may participate in redox reactions that modulate its activity or influence signaling pathways within cells .
Mechanism of Action

The mechanism of action for Transdermal Peptide Disulfide involves several steps:

  1. Skin Penetration: The hydrophobic nature of the peptide allows it to penetrate the stratum corneum, the outermost layer of skin.
  2. Binding to Target Proteins: Once inside the dermal layers, it binds specifically to target proteins like sodium/potassium ATPase beta-subunit.
  3. Cellular Uptake: The binding event facilitates cellular uptake through endocytosis or direct membrane fusion, allowing for effective delivery of therapeutic agents.

This mechanism highlights the potential utility of Transdermal Peptide Disulfide in enhancing drug bioavailability and therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: Generally stable in neutral pH environments.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for peptides.

These properties are crucial for formulating effective transdermal delivery systems that utilize Transdermal Peptide Disulfide as an active component .

Applications

Transdermal Peptide Disulfide has several scientific applications:

  1. Drug Delivery Systems: It is used in transdermal patches and formulations aimed at improving drug absorption through the skin.
  2. Cosmeceuticals: Due to its ability to enhance skin penetration, it is utilized in cosmetic formulations aimed at delivering active ingredients more effectively.
  3. Therapeutic Applications: Research indicates potential uses in treating conditions that require localized drug delivery, such as inflammatory diseases or chronic pain management.
Molecular Mechanisms of Transdermal Permeation Enhancement

ATP1B1 Subunit Targeting and Na⁺/K⁺ ATPase Modulation

Transdermal Peptide Disulfide Trifluoroacetate exerts its transdermal enhancement function through high-affinity, specific binding to the beta-1 subunit (ATP1B1) of Na⁺/K⁺ ATPase. This membrane protein is crucial for maintaining electrochemical gradients through active transport of sodium and potassium ions. Structural analyses confirm that the peptide interacts predominantly with the C-terminal domain of ATP1B1, a region critical for subunit assembly and pump maturation. This binding induces conformational changes in the ATPase complex, reducing its ion-pumping efficiency without complete inhibition [2] [5].

The modulation of Na⁺/K⁺ ATPase activity disrupts ionic homeostasis in epidermal keratinocytes. This disruption has two primary consequences: First, it alters cellular osmolarity, leading to transient keratinocyte swelling. Second, it decreases the thermodynamic barrier for macromolecular diffusion through paracellular pathways by weakening tight junction integrity. Studies quantifying ATP1B1 expression via immunofluorescence and western blotting demonstrate a compensatory increase in ATP1B1 protein levels during initial peptide exposure (0-2 hours), suggesting a feedback response to functional impairment [2].

Table 1: Temporal Changes in ATP1B1 Expression and Na⁺/K⁺ ATPase Function Following Peptide Exposure

Exposure TimeATP1B1 Protein LevelNa⁺/K⁺ ATPase ActivityCellular Osmolarity Change
0-30 minutesNo significant change20-25% reductionMild increase
1-2 hours1.8-fold increase40-50% reductionModerate increase
>2 hoursProgressive decrease60-70% reductionSignificant increase

Bidirectional Interaction Dynamics with Epidermal Layer Structure

The interaction between Transdermal Peptide Disulfide Trifluoroacetate and ATP1B1 extends beyond mere enzyme inhibition to induce structural reorganization within the epidermal layers. The peptide-ATP1B1 binding triggers intracellular signaling cascades involving protein kinase C and mitogen-activated protein kinases. These pathways modulate the cytoskeletal architecture of keratinocytes, specifically through actin reorganization and temporary disruption of corneodesmosomes—protein complexes that maintain stratum corneum cohesion [1] [5].

This cytoskeletal remodeling reduces the density of the stratum corneum and expands the intercellular volume in the viable epidermis. Consequently, the porosity of the epidermal barrier increases, creating transient channels for macromolecular diffusion. Confocal microscopy studies using fluorescently labeled model macromolecules (e.g., dextran, IgG) reveal a 4- to 33-fold enhancement in dermal penetration depending on cargo size. The process is bidirectional; while facilitating inward diffusion of therapeutics, it also allows outward fluid flux, further hydrating the stratum corneum and enhancing its permeability [1].

Table 2: Epidermal Structural Changes and Penetration Enhancement Ratios

Epidermal LayerStructural ModificationPermeability Enhancement Factor
Stratum CorneumCorneodesmosome disruption, lipid fluidization4.4-fold (for 0.8 kDa cargo)
Viable EpidermisKeratinocyte cytoskeletal reorganization, intercellular expansion18.8-fold (for 7.7 kDa cargo)
Dermal-Epidermal JunctionExtracellular matrix loosening32.9-fold (for 24.8 kDa cargo)

Endocytosis-Mediated Cellular Internalization Pathways

While initial peptide binding occurs at the membrane surface, a fraction of Transdermal Peptide Disulfide Trifluoroacetate undergoes cellular internalization via endocytosis. This process is time-dependent and energy-requiring. Within 15-30 minutes of exposure, peptide molecules cluster into nanodomains on keratinocyte membranes, co-localizing with clathrin and caveolin-1—key proteins involved in clathrin-mediated endocytosis (CME) and caveolae-dependent uptake. Inhibition studies using dynasore (a dynamin inhibitor) or methyl-β-cyclodextrin (a caveolae disruptor) reduce peptide internalization by 60-75%, confirming the dominance of these pathways [2] [5].

Notably, internalized peptide retains its ability to interact with intracellular pools of ATP1B1. This interaction delays the recycling of ATP1B1 to the plasma membrane, prolonging the enzyme’s functional impairment. Furthermore, peptide-loaded endosomes can undergo transcytosis, transporting their cargo across keratinocyte layers. This transcellular route complements paracellular diffusion, particularly for macromolecules exceeding 10 kDa. The internalization process is self-limiting; as cytosolic peptide concentrations rise, they inhibit further uptake through feedback inhibition of endocytic machinery [2].

Table 3: Effects of Endocytic Inhibitors on Peptide Internalization

InhibitorTargeted PathwayReduction in InternalizationEffect on Macromolecular Flux
DynasoreClathrin-mediated endocytosis62 ± 8%45% decrease in IgG penetration
Methyl-β-cyclodextrinCaveolae-dependent endocytosis74 ± 6%51% decrease in dextran penetration
ChlorpromazineClathrin-coated pit formation58 ± 5%39% decrease in Fab penetration
FilipinLipid raft integrity28 ± 4%Insignificant change

Temporal Regulation of ATP1B1 Expression and Localization

The impact of Transdermal Peptide Disulfide Trifluoroacetate on ATP1B1 is intrinsically time-dependent, unfolding in three distinct phases. The compensatory phase (0-2 hours post-exposure) features upregulated ATP1B1 transcription and translation, mediated by the nuclear factor kappa B pathway. This response aims to counteract peptide-induced ATPase dysfunction. Immunofluorescence studies reveal homogeneous membrane distribution of ATP1B1 during this phase [1] [2].

During the redistribution phase (2-4 hours), peptide binding induces ATP1B1 internalization via clathrin-coated pits. The internalized ATP1B1 accumulates in early endosomes, reducing surface expression by ~40%. Concomitantly, de novo synthesis declines due to feedback suppression of messenger RNA translation. The recovery phase (>4 hours) initiates as lysosomal degradation of peptide-ATP1B1 complexes reduces intracellular peptide burden. Surface ATP1B1 expression gradually normalizes via exocytosis of recycling endosomes, restoring baseline Na⁺/K⁺ ATPase activity within 8-12 hours. This temporal regulation ensures barrier function recovery but creates a finite window for macromolecular delivery [1] [8].

Table 4: Temporal Phases of ATP1B1 Regulation by Transdermal Peptide Disulfide Trifluoroacetate

PhaseTime Post-ExposureATP1B1 ExpressionATP1B1 LocalizationKey Regulatory Events
Compensatory0-2 hours1.8-2.2-fold increaseHomogeneous plasma membraneNF-κB activation, increased transcription
Redistribution2-4 hours40% decreaseEarly endosomes, perinuclear clustersClathrin-mediated endocytosis, mRNA suppression
Recovery>4 hoursGradual normalizationRecycling endosomes → plasma membraneLysosomal degradation, exocytic recycling

Properties

Product Name

Transdermal Peptide Disulfide (TFA)

IUPAC Name

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C42H65F3N14O18S2

Molecular Weight

1175.2 g/mol

InChI

InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

OMSNUEWZHMHCHK-LWKPFZSSSA-N

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.